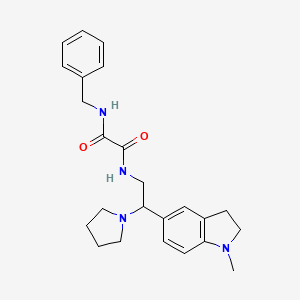

N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-benzyl-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O2/c1-27-14-11-20-15-19(9-10-21(20)27)22(28-12-5-6-13-28)17-26-24(30)23(29)25-16-18-7-3-2-4-8-18/h2-4,7-10,15,22H,5-6,11-14,16-17H2,1H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWVBUOHQYESHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C23H30N4O2

- Molecular Weight : 402.52 g/mol

The structural formula highlights the presence of an oxalamide functional group, which is known to influence biological activity through interactions with various biological targets.

The biological activity of N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is believed to be mediated through several mechanisms:

- Receptor Modulation : The compound has shown promise as a modulator of AMPA receptors, which are critical for synaptic transmission and plasticity in the central nervous system. This modulation can influence cognitive functions and has implications for neurodegenerative diseases such as Alzheimer's disease .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially reducing neuronal damage in models of ischemia and other neurodegenerative conditions .

- Anti-inflammatory Activity : The oxalamide derivatives have been associated with anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases .

Biological Activity Data

A summary of biological activity data for N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is presented in the table below:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| AMPA Receptor Modulation | Enhanced synaptic transmission | |

| Neuroprotection | Reduced neuronal apoptosis in vitro | |

| Anti-inflammatory | Decreased cytokine production |

Case Study 1: Neuroprotective Effects in Ischemia Models

In a study involving rat models of cerebral ischemia, administration of N1-benzyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide resulted in significant reductions in infarct size and improved neurological scores compared to control groups. The proposed mechanism involved the inhibition of apoptotic pathways and enhancement of survival signaling pathways.

Case Study 2: Cognitive Enhancement

Another investigation evaluated the cognitive-enhancing effects of this compound in aged mice subjected to memory tasks. Results indicated improved performance in maze tests, suggesting potential applications in treating age-related cognitive decline.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, particularly in the oxalamide backbone or heterocyclic substituents. Key differences lie in substituent positioning, molecular weight, and functional groups, which influence physicochemical and biological properties.

Table 1: Structural and Molecular Comparison of Analogous Compounds

Key Observations:

Substituent Positioning: The target compound features a benzyl group at N1, whereas analogs in and place the 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl group at N1, with N2 occupied by heterocycles (quinoline or isoxazole). This positional swap may alter binding affinity or solubility due to steric or electronic effects .

Molecular Weight and Functional Groups: The isoxazole-containing analog () has a molecular weight of 397.5 g/mol, slightly higher than SzR-109 (384.47 g/mol). The target compound’s molecular weight is expected to fall within this range, depending on the benzyl group’s contribution . The quinoline-based analog () lacks reported molecular data, but its fused aromatic system may enhance lipophilicity compared to the target’s benzyl group .

Biological Implications: SzR-109 and related quinoline derivatives () stimulate U937 cells during bacterial infection, hinting at immunomodulatory roles. The target compound’s indoline-pyrrolidine moiety may confer similar activity, though this remains speculative without direct data . The isoxazole group in ’s compound could enhance metabolic stability compared to the target’s ethyl substituent, as isoxazoles are known to resist oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.